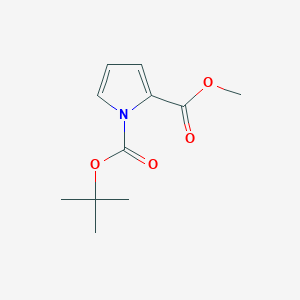
Methyl-N-Boc-2-Pyrrolcarboxylat
Übersicht
Beschreibung
Methyl N-Boc-2-pyrrolecarboxylate, also known as 1-(tert-Butyl) 2-methyl pyrrole-1,2-dicarboxylate, is a chemical compound with the molecular formula C11H15NO4 and a molecular weight of 225.24 g/mol . It is commonly used in organic synthesis and research due to its versatile reactivity and stability.
Wissenschaftliche Forschungsanwendungen
Methyl N-Boc-2-pyrrolecarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: It serves as a precursor for the synthesis of biologically active compounds and drug candidates.
Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of compounds with potential therapeutic effects.
Industry: It is used in the production of fine chemicals and specialty materials.
Wirkmechanismus
Target of Action
Methyl N-Boc-2-pyrrolecarboxylate, also known as Methyl 1-BOC-pyrrole-2-carboxylate, is a chemical compound used in proteomics research . .
Mode of Action
The compound is a derivative of pyrrole, which is a heterocyclic aromatic organic compound. The Boc group (tert-butoxycarbonyl) in the compound is a protective group used in organic synthesis . It protects amines as less reactive carbamates during the synthesis process . The Boc group can be removed with mild acid, making it a useful tool in multi-step organic syntheses .
Biochemical Pathways
As a boc-protected compound, it is likely involved in the synthesis of complex organic molecules, possibly including peptides and other bioactive compounds .
Pharmacokinetics
As a research chemical, it’s primarily used in the lab setting for the synthesis of other compounds .
Result of Action
As a Boc-protected compound, its primary role is likely in the synthesis of other compounds .
Action Environment
The action of Methyl N-Boc-2-pyrrolecarboxylate is likely influenced by various environmental factors. For instance, the removal of the Boc group requires an acidic environment . Additionally, the compound is a liquid at room temperature and has a density of 1.0466 g/mL at 25°C , which may influence its stability and efficacy in different environments.
Biochemische Analyse
Biochemical Properties
Methyl N-Boc-2-pyrrolecarboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, facilitating or inhibiting specific biochemical pathways. For instance, it is known to interact with esterases, which catalyze the hydrolysis of ester bonds, leading to the formation of alcohol and acid . The nature of these interactions is primarily based on the compound’s ability to act as a substrate for these enzymes, thereby influencing the overall reaction kinetics and outcomes.
Cellular Effects
Methyl N-Boc-2-pyrrolecarboxylate has been observed to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, it can alter the expression of genes involved in metabolic pathways, thereby affecting the overall metabolic flux . Additionally, it has been shown to impact cell signaling pathways by interacting with specific receptors or signaling molecules, leading to changes in cellular responses.
Molecular Mechanism
The molecular mechanism of action of Methyl N-Boc-2-pyrrolecarboxylate involves its binding interactions with biomolecules. It can act as an inhibitor or activator of specific enzymes, depending on the context of the biochemical reaction. For instance, it may inhibit the activity of certain proteases by binding to their active sites, thereby preventing substrate access . Additionally, it can induce changes in gene expression by interacting with transcription factors or other regulatory proteins, leading to alterations in cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl N-Boc-2-pyrrolecarboxylate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that Methyl N-Boc-2-pyrrolecarboxylate is relatively stable under standard laboratory conditions, but it may degrade over extended periods, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro or in vivo studies has also been associated with changes in cellular function, such as altered gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of Methyl N-Boc-2-pyrrolecarboxylate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular damage or apoptosis . Threshold effects have been observed, where the compound’s impact on cellular function changes significantly beyond a certain dosage level.
Metabolic Pathways
Methyl N-Boc-2-pyrrolecarboxylate is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux by modulating the activity of key enzymes in these pathways . For example, it may act as a substrate for certain dehydrogenases, leading to changes in metabolite levels and overall metabolic balance.
Transport and Distribution
The transport and distribution of Methyl N-Boc-2-pyrrolecarboxylate within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . For instance, it may be transported into cells via specific membrane transporters and subsequently distributed to various organelles, where it exerts its biochemical effects.
Subcellular Localization
Methyl N-Boc-2-pyrrolecarboxylate exhibits specific subcellular localization, which influences its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can affect mitochondrial function and energy metabolism.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl N-Boc-2-pyrrolecarboxylate can be synthesized through various synthetic routes. One common method involves the reaction of 2-pyrrolecarboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of Methyl N-Boc-2-pyrrolecarboxylate follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl N-Boc-2-pyrrolecarboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-Boc-2-pyrrolecarboxylic acid derivatives.
Reduction: Reduction reactions can yield N-Boc-2-pyrrolecarboxylate derivatives with different functional groups.
Substitution: It can participate in substitution reactions, where the Boc group can be replaced with other protecting groups or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions include various N-Boc-protected pyrrole derivatives, which are valuable intermediates in organic synthesis and pharmaceutical research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Methyl N-Boc-2-pyrrolecarboxylate include:
N-Boc-pyrrole: Another Boc-protected pyrrole derivative with similar reactivity.
Methyl N-Boc-3-pyrrolecarboxylate: A structural isomer with the Boc group at a different position on the pyrrole ring.
Uniqueness
Methyl N-Boc-2-pyrrolecarboxylate is unique due to its specific substitution pattern, which provides distinct reactivity and stability compared to other Boc-protected pyrrole derivatives. Its versatility in various chemical reactions and applications makes it a valuable compound in research and industry .
Eigenschaften
IUPAC Name |
1-O-tert-butyl 2-O-methyl pyrrole-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4/c1-11(2,3)16-10(14)12-7-5-6-8(12)9(13)15-4/h5-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLKOYCNYVYTNAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC=C1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90459826 | |
| Record name | Methyl N-Boc-2-pyrrolecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90459826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
294659-30-6 | |
| Record name | Methyl N-Boc-2-pyrrolecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90459826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(tert-Butyl) 2-methyl 1H-pyrrole-1,2-dicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


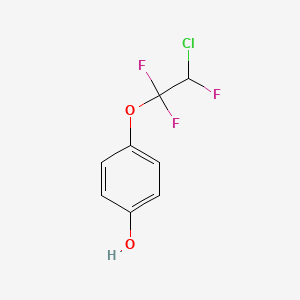
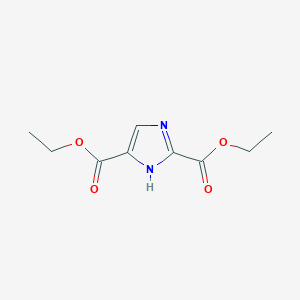
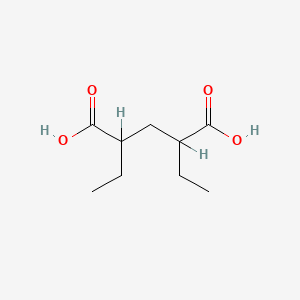
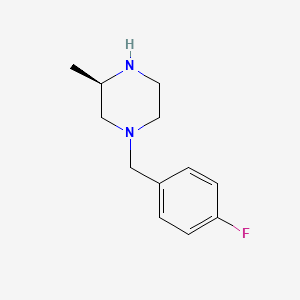
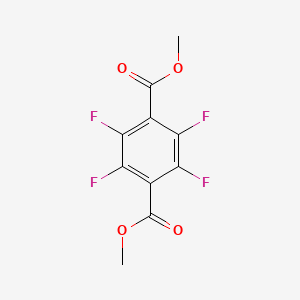
![2-(4-Hydroxyphenyl)pyrano[2,3-b]pyridin-4-one](/img/structure/B1600840.png)
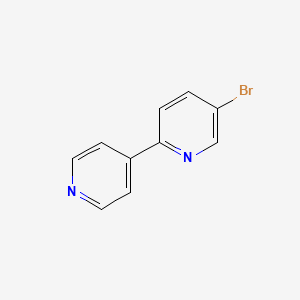
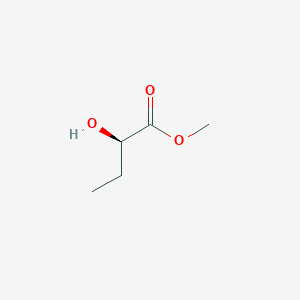
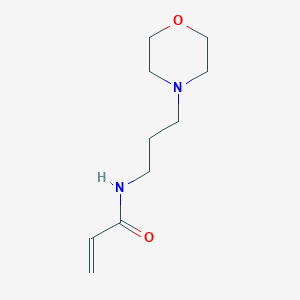
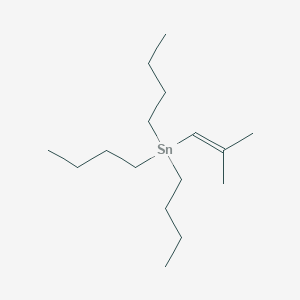
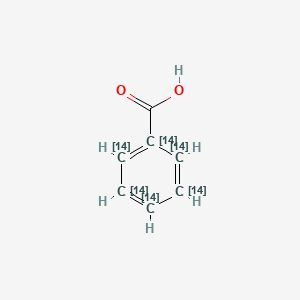

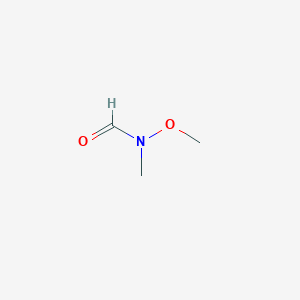
![N-benzyl-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B1600854.png)
